
2-Methyloxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloxazole-5-carboxamide is a heterocyclic compound with the molecular formula C5H6N2O2. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-2-oxazoline with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyloxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while substitution reactions can produce a variety of functionalized oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyloxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 2-Methyloxazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazole-5-carboxamide: Similar in structure but contains a sulfur atom instead of oxygen.
2-Methylisoxazole-5-carboxamide: Similar but with a different arrangement of atoms in the ring.
Uniqueness
2-Methyloxazole-5-carboxamide is unique due to its specific electronic and steric properties, which influence its reactivity and interactions. Its oxazole ring structure provides distinct advantages in terms of stability and functionalization compared to similar compounds .
Eigenschaften
CAS-Nummer |
856788-30-2 |
|---|---|
Molekularformel |
C5H6N2O2 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
2-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3,(H2,6,8) |
InChI-Schlüssel |
XEFYPTQOROORRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(O1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


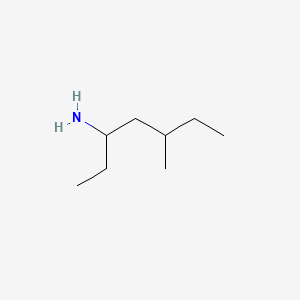
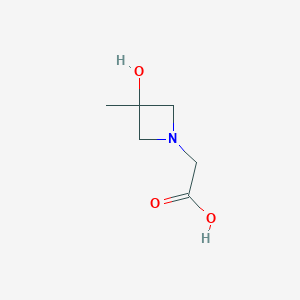

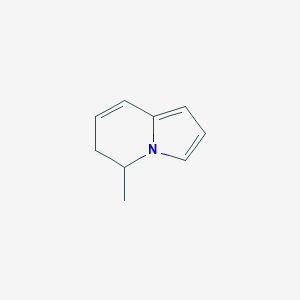

![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)


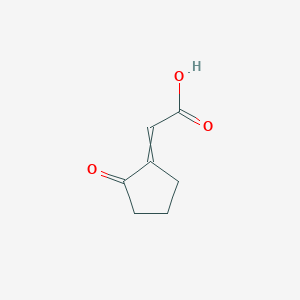

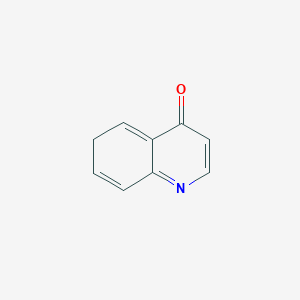
![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)
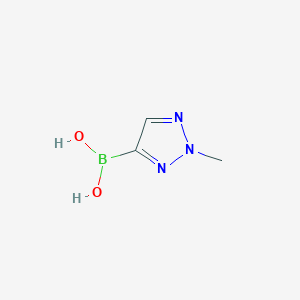
![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)
